5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a diketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be exploited for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide: A similar compound with a slightly different structure.
1-Cyclopentyl-5-oxo-N-[5-(3-pentanyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide: Another compound with a similar core structure but different substituents.
Uniqueness
5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H22N4O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-oxo-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2S/c1-3-7-12(2)17-20-21-18(25-17)19-16(24)13-10-15(23)22(11-13)14-8-5-4-6-9-14/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,19,21,24) |
InChI Key |
QCTIPLXGVCFYBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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